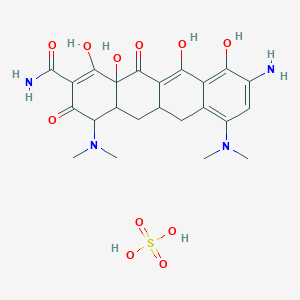
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Aminominocycline Sulfate: is a derivative of minocycline, a tetracycline antibiotic. This compound is known for its potent antibacterial properties and is often used in combination with other antibiotics to enhance their efficacy. It is particularly effective against drug-resistant bacteria, making it a valuable asset in the field of infectious disease treatment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminominocycline Sulfate typically involves the nitration of minocycline hydrochloride followed by reduction in the presence of a catalyst. The nitration process is carried out at low temperatures to ensure the stability of the intermediate compounds. The reduction step converts the nitro group to an amino group, resulting in the formation of 9-Aminominocycline .
Industrial Production Methods: In industrial settings, the production of 9-Aminominocycline Sulfate follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: 9-Aminominocycline Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Catalytic hydrogenation is often employed, using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of 9-Aminominocycline, each with unique pharmacological properties. These derivatives are often tested for their efficacy against different bacterial strains .
科学研究应用
Chemistry: In chemistry, 9-Aminominocycline Sulfate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology: In biological research, this compound is used to study bacterial resistance mechanisms. Its ability to disrupt bacterial biofilms makes it a valuable tool for understanding and combating bacterial infections.
Medicine: Medically, 9-Aminominocycline Sulfate is used in combination therapies to treat infections caused by drug-resistant bacteria. Its synergistic effects with other antibiotics enhance their efficacy and reduce the likelihood of resistance development .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the production of other antibiotics. Its stability and efficacy make it a preferred choice for large-scale production.
作用机制
The mechanism of action of 9-Aminominocycline Sulfate involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the translation of essential proteins. This action disrupts bacterial growth and replication, leading to cell death. The compound also exhibits synergistic effects when used with other antibiotics, enhancing their ability to combat resistant bacterial strains .
相似化合物的比较
Minocycline: The parent compound of 9-Aminominocycline, known for its broad-spectrum antibacterial activity.
Tigecycline: Another derivative of minocycline, used to treat complex infections caused by resistant bacteria.
Uniqueness: 9-Aminominocycline Sulfate stands out due to its enhanced efficacy against drug-resistant bacteria and its ability to disrupt bacterial biofilms. Its unique structure allows for various modifications, making it a versatile compound in both research and industrial applications .
属性
分子式 |
C23H30N4O11S |
|---|---|
分子量 |
570.6 g/mol |
IUPAC 名称 |
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4) |
InChI 键 |
NIPQNMFANKZKNK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


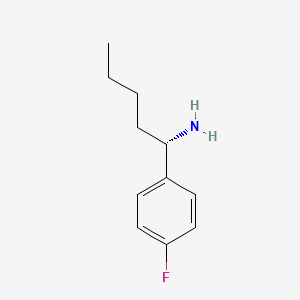
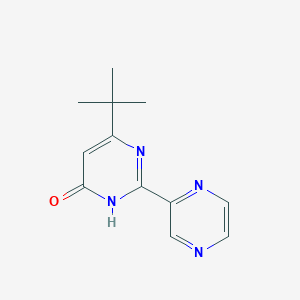

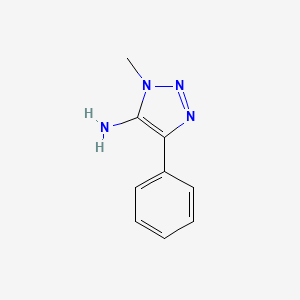

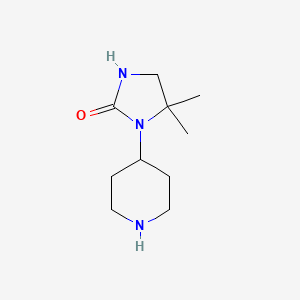



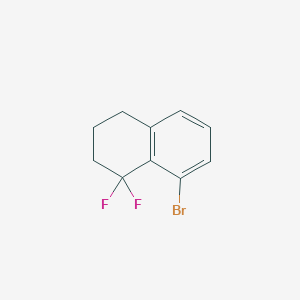
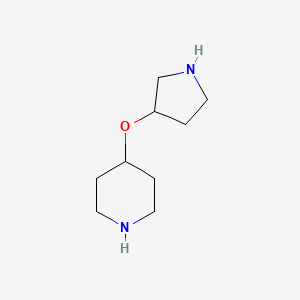
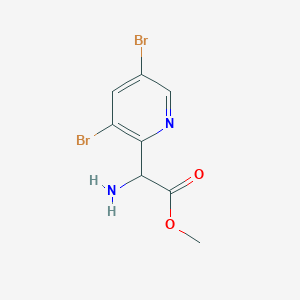
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)

